molecular formula C19H29NO B14382720 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one CAS No. 88131-79-7

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one

Cat. No.: B14382720
CAS No.: 88131-79-7
M. Wt: 287.4 g/mol
InChI Key: ZKWQYZXBFYPKGQ-UHFFFAOYSA-N
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Description

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperidine with a suitable alkylating agent. One common method involves the use of 2,2-diethylbutan-1-one as the starting material, which undergoes a nucleophilic substitution reaction with 4-phenylpiperidine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one is unique due to its combination of a piperidine ring with a phenyl group and additional alkyl substituents. This structural complexity provides distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

88131-79-7

Molecular Formula

C19H29NO

Molecular Weight

287.4 g/mol

IUPAC Name

2,2-diethyl-1-(4-phenylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C19H29NO/c1-4-19(5-2,6-3)18(21)20-14-12-17(13-15-20)16-10-8-7-9-11-16/h7-11,17H,4-6,12-15H2,1-3H3

InChI Key

ZKWQYZXBFYPKGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(=O)N1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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